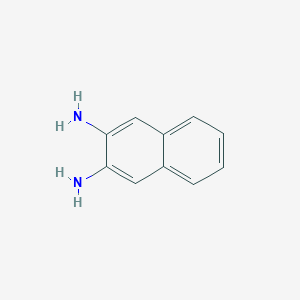

2,3-Diaminonaphthalene

概要

説明

2,3-ジアミノナフタレンは、分子式C10H10N2を持つ芳香族ジアミノ化合物です。これは、2つのアミノ基を持つナフタレンの異性体の一つです。 この化合物は蛍光特性で知られており、特に亜硝酸塩とセレンの検出において、さまざまな分析アプリケーションで広く使用されています .

準備方法

2,3-ジアミノナフタレンは、いくつかの方法で合成することができます。 一般的な合成経路の1つは、ニトロナフタレン誘導体の還元、続いて得られたヒドロキシナフタレン誘導体のアミノ化を含む . この化合物は、水から結晶化するか、0.1M塩酸に溶解し、その後デカリで抽出して蛍光性不純物を除去することもできます .

化学反応の分析

2,3-ジアミノナフタレンは、次のようなさまざまな化学反応を起こします。

酸化: 安定していますが、強い酸化条件下で酸化される可能性があります.

還元: この化合物は、異なる誘導体を形成するために還元することができます。

これらの反応で使用される一般的な試薬には、ニトロソ化のための窒素酸化物と、誘導体の合成のためのさまざまな還元剤が含まれます。 これらの反応から生成される主要な生成物は、通常、分析化学で使用される蛍光性化合物です .

科学研究アプリケーション

2,3-ジアミノナフタレンは、科学研究において幅広い用途を持っています。

科学的研究の応用

Nitric Oxide Detection

Fluorometric Methods

DAN is extensively used in fluorometric assays for the detection of nitrite, a stable end product of nitric oxide metabolism. The reaction of nitrite with DAN produces 1-H-naphthotriazole, which exhibits strong fluorescence. This property has been harnessed in several studies to develop sensitive analytical methods.

- Sensitivity Improvement : A study demonstrated an improved method for detecting nitric oxide using DAN combined with an oxidant (PTIO), achieving threefold increased sensitivity compared to previous methods. This technique allows for high-throughput screening of nitric oxide synthase inhibitors in a 96-well microplate format .

- High-Performance Liquid Chromatography (HPLC) : Another research effort focused on developing a fluorometric HPLC method using DAN for nitrite determination. The method exhibited a linear detection range from 0 to 800 nM with a detection limit of approximately 25 nM, making it suitable for routine analysis in biological samples .

Environmental Monitoring

Detection of Selenium

DAN has also been utilized in environmental monitoring, particularly for the detection of selenium in biological samples. The formation of a fluorescent complex between DAN and selenite allows for sensitive quantification:

- Fluorometric Method : A study highlighted the use of DAN to form a fluorescent Se-DAN complex, facilitating the determination of selenium levels with high sensitivity and specificity .

Food Safety and Quality Control

Analysis of Nitrite in Food Products

The application of DAN extends to food safety, where it is used to assess nitrite levels in food products:

- Adaptation for Nutritional Analysis : A modified derivatization reaction using DAN was adapted for analyzing nitrite levels in milk- and soy-based nutritional products. This adaptation underscores DAN's flexibility and effectiveness across different matrices .

Biomedical Research

Investigation of Nitric Oxide Synthase Inhibitors

DAN's role as a probe has significant implications in biomedical research, particularly concerning nitric oxide synthase (NOS) inhibitors:

- Case Study on NOS Inhibition : Research employing DAN demonstrated its effectiveness in evaluating NOS inhibitors by measuring the reduction of nitric oxide production from activated rat aortic smooth muscle cells. This application is crucial for developing therapeutic agents targeting cardiovascular diseases .

Data Summary Table

作用機序

2,3-ジアミノナフタレンがその効果を発揮するメカニズムには、亜硝酸塩との反応して蛍光性のトリアゾール誘導体を形成することが含まれます。 この反応は、窒素酸化物の生成に依存しており、空気と接触すると窒素酸化物がこの化合物をニトロソ化します . このプロセスには、窒素酸化物からN2O3やN2O4などの強力なニトロソ化剤が生成されることが不可欠です .

類似の化合物との比較

2,3-ジアミノナフタレンは、ナフタレンジアミンのいくつかの異性体の1つです。他の類似の化合物には以下が含まれます。

- 1,2-ジアミノナフタレン

- 1,3-ジアミノナフタレン

- 1,4-ジアミノナフタレン

- 1,5-ジアミノナフタレン

- 1,7-ジアミノナフタレン

- 1,8-ジアミノナフタレン

- 2,6-ジアミノナフタレン

- 2,7-ジアミノナフタレン

2,3-ジアミノナフタレンを際立たせているのは、その独自の蛍光特性と、特に亜硝酸塩とセレンの検出における分析アプリケーションでの広範な使用です .

類似化合物との比較

2,3-Diaminonaphthalene is one of several isomers of naphthalenediamine. Other similar compounds include:

- 1,2-Diaminonaphthalene

- 1,3-Diaminonaphthalene

- 1,4-Diaminonaphthalene

- 1,5-Diaminonaphthalene

- 1,7-Diaminonaphthalene

- 1,8-Diaminonaphthalene

- 2,6-Diaminonaphthalene

- 2,7-Diaminonaphthalene

What sets this compound apart is its unique fluorescent properties and its extensive use in analytical applications, particularly in the detection of nitrite and selenium .

生物活性

2,3-Diaminonaphthalene (DAN) is a compound that has garnered attention for its diverse biological activities, particularly in the context of nitric oxide (NO) detection and enzyme assays. This article provides a comprehensive overview of the biological activity of DAN, supported by research findings, case studies, and data tables.

- Chemical Formula : C₁₀H₁₀N₂

- Molecular Weight : 158.20 g/mol

- CAS Number : 605-38-7

DAN acts primarily as a fluorescent probe for the detection of nitric oxide, a crucial signaling molecule in various physiological processes. The mechanism involves the reaction of DAN with NO to form a highly fluorescent product, which can be quantitatively measured.

1. Nitric Oxide Detection

DAN has been extensively used for the fluorimetric determination of nitric oxide synthase (NOS) activity. A study highlighted that DAN can be employed in living cells and tissue culture systems to measure NO levels with high sensitivity. The addition of 2-phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (PTIO) was shown to enhance the sensitivity of this detection method threefold compared to traditional methods .

2. Enzyme Activity Assays

DAN is also utilized in assessing enzyme activities, particularly NOS. However, interference from other components in biological samples can affect the accuracy of measurements. For instance, NADPH and certain cofactors were found to quench fluorescence intensity during NOS assays, necessitating careful optimization of assay conditions .

Case Study 1: Optimization of NOS Assays

In a study focused on improving the fluorimetric determination of NOS activity using DAN, researchers identified two types of interference that could compromise results. By adjusting concentrations of interfering substances and employing filtration techniques, they demonstrated that DAN could still be effectively used in less complex biological samples like cell cultures .

Case Study 2: Comparative Analysis with Other Probes

Another investigation compared DAN with other fluorescent probes for NO detection. The results indicated that DAN provided superior sensitivity and specificity in measuring NO levels in activated rat aortic smooth muscle cells .

Data Table: Comparison of Detection Methods

| Method | Sensitivity | Specificity | Interference Issues |

|---|---|---|---|

| Traditional Fluorometric | Moderate | Moderate | High |

| DAN with PTIO | High | High | Moderate |

| Other Probes | Low | Variable | High |

Q & A

Basic Research Questions

Q. What are the primary fluorometric applications of 2,3-Diaminonaphthalene (DAN) in biochemical research?

DAN is widely used as a fluorescent probe for detecting selenium (Se) and nitrite (NO₂⁻) in biological and environmental samples. Key applications include:

- Selenium quantification : DAN reacts with Se(IV) under acidic conditions to form a fluorescent 4,5-benzopiazselenol complex, extractable via organic solvents (e.g., cyclohexane or toluene) for fluorimetry .

- Nitrite detection : DAN reacts with NO₂⁻ in acidic media to produce 1-(H)-naphthotriazole, measurable at λex/λem = 364/406 nm .

- Alternative to Griess assay : DAN offers 50× higher sensitivity for NO₂⁻ detection compared to traditional colorimetric methods .

Q. What is the standard protocol for fluorometric selenium determination using DAN?

A validated protocol includes:

Sample digestion : Use HNO₃/HClO₄ (3:1 or 4:1) to oxidize organic matrices .

Complexation : React digested Se with DAN (0.05% w/v in 0.1N HCl) for 30–60 min at 50°C .

Extraction : Partition the complex into cyclohexane, with hydroxylamine hydrochloride masking interfering ions .

Fluorimetry : Measure fluorescence at λex/λem = 376/518 nm . Sensitivity reaches 0.01 μg/g, critical for trace Se analysis .

Advanced Research Questions

Q. How does DAN concentration affect sensitivity and linearity in nitrite detection?

DAN concentration directly impacts stoichiometric ratios and detection limits:

- High DAN (2–100 mg/L) : Ensures excess reagent for complete NO₂⁻ conversion but increases background noise. Optimal for [NO₂⁻] = 0–50 μg/L .

- Low DAN (0.2–1 mg/L) : Reduces background and extends linearity to 0–5 μg/L NO₂⁻ but requires precise pH control (NaOH addition to pH 10) and longer reaction times (40+ min) .

- Critical threshold : At 0.2 mg/L DAN, fluorescence intensity loses correlation with [NO₂⁻] due to reagent limitation .

Q. What strategies mitigate interference in selenium determination using DAN?

Interference from Fe³⁺, Cu²⁺, and organic residues is addressed via:

- Masking agents : Hydroxylamine hydrochloride (0.5% w/v) and EDTA (0.1% w/v) reduce metal ion interference .

- Solvent extraction : Cyclohexane selectively isolates the Se-DAN complex, minimizing matrix effects .

- HPLC integration : Post-extraction HPLC separation enhances specificity, enabling detection in complex biological matrices (e.g., serum, tissues) .

Q. How do reaction time and pH influence DAN-based nitrite quantification?

- Acidic phase : Initial reaction in 0.25N HCl ensures rapid NO₂⁻-DAN binding (10 min), but fluorescence is quenched. Adjusting to pH 10 with NaOH enhances fluorescence intensity 3-fold .

- Time-dependent kinetics : At low DAN (1 mg/L), fluorescence plateaus after 40 min, whereas high DAN (100 mg/L) achieves stability in 5 min .

- Optimized workflow : A 6-minute reaction at 1 mg/L DAN balances speed and sensitivity for [NO₂⁻] = 0–50 μg/L .

Q. Methodological Considerations

Q. How is the Se-DAN complex validated against alternative analytical techniques?

- ICP-MS cross-validation : DAN fluorometry correlates with ICP-MS (R² > 0.98) but offers lower cost and higher throughput .

- Interference-free analysis : Unlike atomic spectroscopy, DAN fluorometry avoids spectral overlaps from transition metals .

Q. What are the storage and handling requirements for DAN to ensure reagent stability?

- Storage : Store at 0–10°C under inert gas (N₂/Ar) to prevent oxidation .

- Purity : ≥98% purity (HPLC-grade) minimizes side reactions .

- Solution preparation : Prepare fresh DAN solutions in 0.25N HCl to avoid degradation .

Q. Data Contradictions and Resolutions

Q. How do discrepancies in optimal DAN concentrations across studies affect experimental design?

- Context dependency : Higher DAN (10–100 mg/L) suits high-throughput assays with [NO₂⁻] > 25 μg/L, while lower DAN (0.2–2 mg/L) prioritizes ultra-trace analysis .

- Reaction time trade-offs : Low DAN requires extended incubation (40 min vs. 5 min for high DAN) to achieve comparable sensitivity .

Q. Tables

Table 1. Comparative Sensitivity of DAN-Based Assays

| Analyte | DAN Conc. (mg/L) | Linear Range | LOD | Reference |

|---|---|---|---|---|

| NO₂⁻ | 0.2 | 0–5 μg/L | 0.1 μg/L | |

| NO₂⁻ | 1 | 0–25 μg/L | 1 μg/L | |

| Se | 500 | 0.01–1 μg/g | 0.01 μg/g |

Table 2. Key Fluorometric Parameters

| Parameter | Selenium Assay | Nitrite Assay |

|---|---|---|

| λex/λem (nm) | 376/518 | 364/406 |

| Optimal pH | 1.5 (acidic) | 10.0 (alkaline post-reaction) |

| Extraction Solvent | Cyclohexane | N/A |

特性

IUPAC Name |

naphthalene-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBLDMQMUSHDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061121 | |

| Record name | 2,3-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Aldrich MSDS] | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000293 [mmHg] | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

771-97-1 | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-NAPHTHALENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BNZ6BRS87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。